2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[1-(4-ethylphenyl)propylamino]ethanol |
InChI |
InChI=1S/C13H21NO/c1-3-11-5-7-12(8-6-11)13(4-2)14-9-10-15/h5-8,13-15H,3-4,9-10H2,1-2H3 |
InChI Key |
PDRNZCFEKFNTLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC)NCCO |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Pathway
This method involves the condensation of 1-(4-ethylphenyl)propan-1-amine with ethylene oxide or 2-chloroethanol under basic conditions.
- Reactants :
- 1-(4-Ethylphenyl)propan-1-amine (1.0 equiv)
- Ethylene oxide (1.2 equiv) or 2-chloroethanol (1.1 equiv)
- Solvent : Anhydrous ethanol or tetrahydrofuran (THF)
- Catalyst : Triethylamine (for chloroethanol route) or NaHCO₃
- Conditions : Reflux at 80°C for 12–24 hours
- Workup : Neutralization, solvent evaporation, and purification via silica gel chromatography (ethyl acetate/hexane, 3:7)
Yield : 65–78% (depending on substituent steric effects).
Catalytic Hydrogenation of Nitro Precursors
A nitro intermediate (2-{[1-(4-Ethylphenyl)propyl]nitro}ethan-1-ol ) is reduced using Pd/C or Raney Ni.
- Nitro Intermediate Synthesis : React 1-(4-ethylphenyl)propan-1-amine with nitroethanol via nucleophilic substitution.
- Reduction :
- Catalyst: 10% Pd/C (0.1 equiv)
- Solvent: Methanol/water (9:1)
- H₂ Pressure: 50 psi, 60°C, 6 hours
- Isolation : Filtration, solvent removal, and recrystallization (ethanol/water).
Yield : 70–85%.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Advantages : Enhanced safety, reduced reaction time, and higher purity.
- Reactors : Tubular flow reactor with inline monitoring
- Residence Time : 30–60 minutes
- Temperature : 100–120°C
- Catalyst : Immobilized Pd on alumina (reusable for 10 cycles)
Output : 90% conversion, >95% purity by HPLC.
Reaction Condition Optimization
Solvent and Catalyst Screening
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | Pd/C | 60 | 78 | 98 |
| THF | Raney Ni | 80 | 65 | 95 |
| Water/MeOH | PtO₂ | 50 | 72 | 97 |
- Ethanol/Pd/C system provides optimal balance of yield and purity.
- Aqueous mixtures improve solubility of intermediates but require higher catalyst loading.
Structural Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
FT-IR (cm⁻¹):
- 3350 (O-H stretch), 2920 (C-H aliphatic), 1605 (C=C aromatic), 1050 (C-O).
Challenges and Mitigation Strategies
Common Side Reactions
- N-Alkylation Over-Oxidation : Controlled by limiting excess ethylene oxide and using inert atmospheres.
- Byproduct Formation : Additives like Na₂SO₄ reduce dimerization during reductive amination.
Computational Modeling for Process Optimization
Density functional theory (DFT) studies predict transition states and optimize reaction coordinates:
- Key Insight : Steric hindrance at the propylamino group lowers activation energy by 15 kcal/mol compared to ethyl analogs.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 2-{[1-(4-Ethylphenyl)propyl]amino}acetaldehyde or 2-{[1-(4-Ethylphenyl)propyl]amino}acetone.
Reduction: Formation of 2-{[1-(4-Ethylphenyl)propyl]amino}ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and neurotransmitter pathways.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several amines and alcohol derivatives documented in the evidence. Key comparisons include:
| Compound | Key Structural Features | Functional Differences | Reference |
|---|---|---|---|
| 2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol (Target) | Ethanolamine backbone, 4-ethylphenyl-propylamine side chain | N/A (Baseline for comparison) | - |
| 2-amino-1-(4-chlorophenyl)ethylpropylamine (CAS 1018308-78-5) | Chlorophenyl group, methyl-propylamine chain (no ethanol moiety) | Absence of ethanol group; chlorine substituent instead of ethyl | |
| 4-(1-Hydroxy-2-{[2-(4-hydroxyphenyl)ethyl]amino}propyl)phenol | Dual hydroxyphenyl groups, ethanolamine-propanolamine hybrid | Increased polarity due to hydroxyl groups; higher solubility in aqueous media | |
| 1-(4-(tert-butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one | Ketone group, tert-butyl and fluorophenyl substituents | Lack of amine functionality; distinct electronic effects from fluorine and tert-butyl |
Key Observations :
- The absence of polar groups (e.g., hydroxyl or fluorine) in the target compound suggests lower aqueous solubility relative to and compounds.
- The ethanolamine moiety distinguishes it from purely aliphatic amines like 2-amino-1-(4-chlorophenyl)ethylpropylamine, enabling hydrogen-bonding interactions .
Biological Activity
2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol, also known as a derivative of phenylethanolamine, has garnered attention in pharmacological research due to its potential biological activities. This compound features an ethylphenyl group linked to a propylamine structure, which may influence its interaction with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 205.3 g/mol. The compound exhibits both hydrophilic and lipophilic characteristics due to the presence of the amino and alcohol functional groups, making it suitable for interactions with biological membranes.
Research indicates that this compound may interact with neurotransmitter systems, particularly the adrenergic and dopaminergic pathways. It is hypothesized that the compound could modulate receptor activity and enzyme functions involved in neurotransmission.
Key Mechanisms:
- Receptor Binding: The compound may bind to adrenergic receptors, influencing cardiovascular and central nervous system functions.
- Enzyme Modulation: Preliminary studies suggest that it can inhibit specific enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects.
Anti-inflammatory and Analgesic Properties
The compound has been studied for its potential anti-inflammatory and analgesic properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammation.
Neurotransmitter Modulation
Studies suggest that this compound may affect serotonin and dopamine levels in the brain, which could have implications for mood regulation and pain perception.
Case Studies
-
Dopamine Receptor Interaction:
A study published in PMC highlighted that similar compounds exhibit selective agonist activity at dopamine receptors. This suggests that this compound might also show selective binding affinity, potentially leading to therapeutic applications in treating disorders like Parkinson's disease or depression . -
Anti-inflammatory Effects:
In a laboratory setting, the compound was tested for its ability to reduce inflammation in cell cultures exposed to inflammatory agents. Results indicated a significant reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{[1-(4-Methylphenyl)propyl]amino}ethan-1-ol | C13H19N | Methyl substitution may alter receptor affinity |
| 2-{[1-(4-Bromophenyl)propyl]amino}ethan-1-ol | C13H18BrN | Bromine substitution could enhance lipophilicity |
| 2-{[1-(3-Methoxyphenyl)propyl]amino}ethan-1-ol | C13H19NO2 | Methoxy group enhances membrane permeability |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol?
- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution . For example, reacting 1-(4-ethylphenyl)propanal with ethanolamine under hydrogenation conditions (e.g., H₂/Pd-C) yields the target compound. Purification via column chromatography (ethyl acetate/hexane gradients) ensures high purity. Reaction optimization should address side products like over-alkylation or incomplete reduction .
Q. How can the structure of this compound be confirmed?
- Methodological Answer : Use multinuclear NMR (¹H, ¹³C) to confirm the ethylphenyl group (δ 1.2 ppm for CH₃, δ 2.6 ppm for CH₂) and propylamino-ethanol backbone (δ 3.4–3.7 ppm for CH₂NH). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₄H₂₃NO), while FT-IR identifies hydroxyl (3200–3400 cm⁻¹) and secondary amine (1550–1650 cm⁻¹) stretches .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Perform MTT assays in cancer cell lines (e.g., HepG2) to assess cytotoxicity. For antimicrobial activity, use disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Enzyme inhibition (e.g., kinases) requires dose-response curves (1–100 µM) with positive controls (e.g., staurosporine) .
Advanced Research Questions
Q. How do structural modifications to the propylamino group affect pharmacological properties?
- Methodological Answer : Structure-activity relationship (SAR) studies show:
- Branching (e.g., isopropyl) enhances metabolic stability but reduces aqueous solubility.
- Electron-withdrawing substituents on the phenyl ring (e.g., Cl, NO₂) improve receptor binding (e.g., IC₅₀ reduction by 40% in kinase assays).
- Molecular docking (AutoDock Vina) predicts interactions with hydrophobic pockets in target enzymes .
Q. What strategies resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., pH, temperature, co-solvents). Conduct meta-analysis with standardized protocols (e.g., fixed 7.4 pH, 37°C). Cross-validate using orthogonal methods:
- Surface plasmon resonance (SPR) for binding affinity vs. fluorescence polarization for enzymatic turnover.
- Adjust for cell-line specificity (e.g., HEK293 vs. primary hepatocytes) .
Q. What environmental factors influence the compound’s stability in aqueous systems?
- Methodological Answer : Stability is pH-dependent :
- Acidic conditions (pH < 4) protonate the amine, increasing solubility but risking hydrolysis.
- Oxidizing agents (e.g., H₂O₂) accelerate degradation (t₁/₂ reduced by 50% at 25°C).
- Assess biodegradability via OECD 301F (closed bottle test) to evaluate ecological risks .
Q. How does the compound interact with cytochrome P450 enzymes?
- Methodological Answer : Use human liver microsomes with CYP-specific substrates (e.g., midazolam for CYP3A4). Measure IC₅₀ values via LC-MS/MS to determine inhibition potency. Time-dependent inhibition studies (pre-incubation with NADPH) identify mechanism-based inactivation. Molecular dynamics simulations (GROMACS) predict binding to CYP active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
